1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene
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Overview
Description
1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, where a fluorine atom and a trichlorophenyl group are substituted at specific positions on the naphthalene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,3,5-trichlorophenyl fluoride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the electrophilic aromatic substitution reaction.
Procedure: The naphthalene is first fluorinated to introduce the fluorine atom at the desired position. Subsequently, the trichlorophenyl group is introduced through a Friedel-Crafts alkylation reaction.
Chemical Reactions Analysis
1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Scientific Research Applications
1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluorine atom and trichlorophenyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Fluoro-2-(2,3,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.
2-Fluoronaphthalene: The fluorine atom is positioned differently, affecting its reactivity and applications.
2,3,5-Trichlorophenyl derivatives: Compounds with similar trichlorophenyl groups but different core structures, leading to varied properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C16H8Cl3F |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-2-(2,3,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-10-7-13(15(19)14(18)8-10)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |
InChI Key |
CIOGZGRYXSQALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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